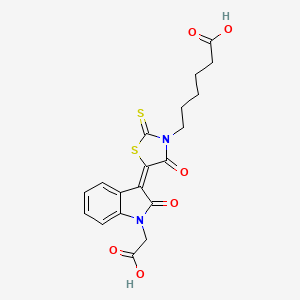
Ac-KQL-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ac-KQL-AMC is synthesized through a series of peptide coupling reactions. The process typically involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final step involves coupling the peptide to 7-amino-4-methylcoumarin (AMC) to form the fluorogenic substrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-KQL-AMC primarily undergoes proteolytic cleavage reactions. It is a substrate for both constitutive and immunoproteasomes, which cleave the peptide bond, releasing AMC and producing a fluorescent signal .
Common Reagents and Conditions
The common reagents used in these reactions include proteasomes, buffer solutions (e.g., Tris buffer), and proteasome inhibitors like MG132. The reactions are typically carried out at physiological pH and temperature .
Major Products Formed
The major product formed from the cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which emits fluorescence detectable by fluorimeters or plate readers .
Wissenschaftliche Forschungsanwendungen
Ac-KQL-AMC is widely used in scientific research for the following applications:
Wirkmechanismus
Ac-KQL-AMC functions as a substrate for proteasomes. Upon binding to the proteasome’s active site, the peptide bond is cleaved, releasing AMC. The released AMC emits fluorescence, which can be quantified to measure proteasome activity. This mechanism allows researchers to study the proteolytic activity of proteasomes in various biological contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-ANW-AMC: A substrate for chymotrypsin-like activity of proteasomes.
Ac-PAL-AMC: A substrate for branched amino acid-preferring activity of proteasomes.
Uniqueness
Ac-KQL-AMC is unique in its ability to be efficiently cleaved by both constitutive and immunoproteasomes, making it a versatile tool for studying proteasome activity in different biological systems .
Eigenschaften
Molekularformel |
C29H42N6O7 |
|---|---|
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C29H42N6O7/c1-16(2)13-23(29(41)33-19-8-9-20-17(3)14-26(38)42-24(20)15-19)35-28(40)22(10-11-25(31)37)34-27(39)21(32-18(4)36)7-5-6-12-30/h8-9,14-16,21-23H,5-7,10-13,30H2,1-4H3,(H2,31,37)(H,32,36)(H,33,41)(H,34,39)(H,35,40)/t21-,22-,23-/m0/s1 |
InChI-Schlüssel |
MPAWARJYNGQCCI-VABKMULXSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)
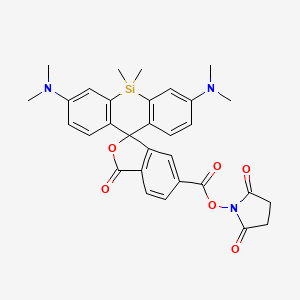
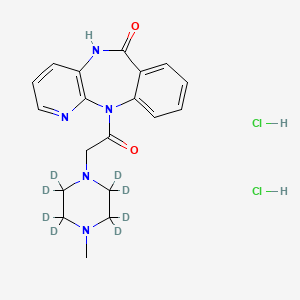

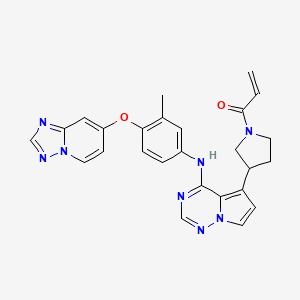
![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)
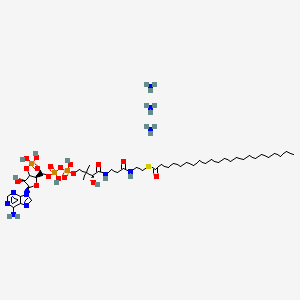
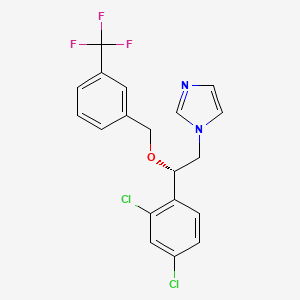
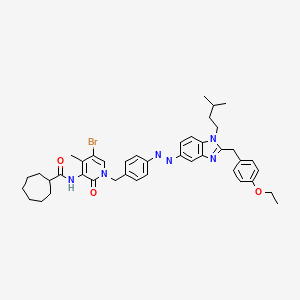
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)

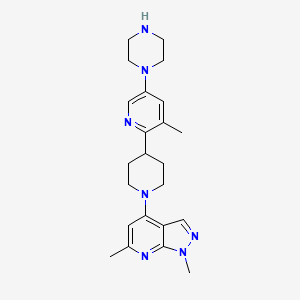
![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
